molecular formula C28H31N5O2 B12969353 (S)-tert-Butyl 2-(4,7-bis(4-aminophenyl)-1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carboxylate

(S)-tert-Butyl 2-(4,7-bis(4-aminophenyl)-1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carboxylate

Cat. No.: B12969353
M. Wt: 469.6 g/mol
InChI Key: VQYDRXXKZSDYJG-QHCPKHFHSA-N
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Description

(S)-tert-Butyl 2-(4,7-bis(4-aminophenyl)-1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzimidazole core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 2-(4,7-bis(4-aminophenyl)-1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the pyrrolidine ring: This step involves the reaction of the benzimidazole intermediate with a pyrrolidine derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

    Protection and deprotection steps: The tert-butyl group is introduced as a protecting group for the carboxylate functionality, which can be removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 2-(4,7-bis(4-aminophenyl)-1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The nitro groups can be reduced back to amino groups using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

(S)-tert-Butyl 2-(4,7-bis(4-aminophenyl)-1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 2-(4,7-bis(4-aminophenyl)-1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to bind to DNA and proteins, potentially disrupting their function. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Aminophenyl)-1H-benzimidazol-5-amine: Shares the benzimidazole core and amino groups but lacks the pyrrolidine ring and tert-butyl group.

    Tris(4-aminophenyl)amine: Contains multiple amino groups but has a different core structure.

Uniqueness

(S)-tert-Butyl 2-(4,7-bis(4-aminophenyl)-1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carboxylate is unique due to its combination of the benzimidazole core, pyrrolidine ring, and tert-butyl protecting group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C28H31N5O2

Molecular Weight

469.6 g/mol

IUPAC Name

tert-butyl (2S)-2-[4,7-bis(4-aminophenyl)-1H-benzimidazol-2-yl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C28H31N5O2/c1-28(2,3)35-27(34)33-16-4-5-23(33)26-31-24-21(17-6-10-19(29)11-7-17)14-15-22(25(24)32-26)18-8-12-20(30)13-9-18/h6-15,23H,4-5,16,29-30H2,1-3H3,(H,31,32)/t23-/m0/s1

InChI Key

VQYDRXXKZSDYJG-QHCPKHFHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1C2=NC3=C(C=CC(=C3N2)C4=CC=C(C=C4)N)C5=CC=C(C=C5)N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=NC3=C(C=CC(=C3N2)C4=CC=C(C=C4)N)C5=CC=C(C=C5)N

Origin of Product

United States

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